4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine
Overview
Description
4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds containing indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial and antidiabetic effects .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also lead to various molecular and cellular effects .
Properties
IUPAC Name |
4-[[2-(4-nitro-1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c22-21(23)13-8-16-19-14(13)15-17-11-2-1-10(7-12(11)18-15)9-20-3-5-24-6-4-20/h1-2,7-8H,3-6,9H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIOPRGBAMXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735639 | |
Record name | 5-[(Morpholin-4-yl)methyl]-2-(4-nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825619-29-2 | |
Record name | 5-[(Morpholin-4-yl)methyl]-2-(4-nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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